molecular formula C7H6INO B12969651 4-Iodo-5-methylpicolinaldehyde

4-Iodo-5-methylpicolinaldehyde

Cat. No.: B12969651
M. Wt: 247.03 g/mol
InChI Key: QQENAHABMWWIED-UHFFFAOYSA-N
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Description

4-Iodo-5-methylpicolinaldehyde is a halogenated derivative of picolinaldehyde, featuring an iodine atom at the 4-position and a methyl group at the 5-position of the pyridine ring. This compound is of interest in organic synthesis and pharmaceutical research due to the unique electronic and steric effects imparted by the iodine substituent, which can enhance reactivity in cross-coupling reactions or serve as a heavy atom in crystallography. The aldehyde group at the 2-position makes it a versatile electrophile for condensation or nucleophilic addition reactions.

Properties

Molecular Formula

C7H6INO

Molecular Weight

247.03 g/mol

IUPAC Name

4-iodo-5-methylpyridine-2-carbaldehyde

InChI

InChI=1S/C7H6INO/c1-5-3-9-6(4-10)2-7(5)8/h2-4H,1H3

InChI Key

QQENAHABMWWIED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N=C1)C=O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-5-methylpicolinaldehyde typically involves multiple steps starting from 2-chloro-5-methylpyridine. The process includes nitration, reduction, diazotization, and iodination reactions. The detailed steps are as follows:

    Nitration: 2-chloro-5-methylpyridine is subjected to nitration to introduce a nitro group at the 4th position.

    Reduction: The nitro group is then reduced to an amino group.

    Diazotization: The amino group is converted to a diazonium salt.

    Iodination: The diazonium salt undergoes iodination to introduce the iodine atom at the 4th position, resulting in 2-chloro-4-iodo-5-methylpyridine.

    Formylation: Finally, the aldehyde group is introduced at the 2nd position to obtain this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-5-methylpicolinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-Iodo-5-methylpicolinic acid.

    Reduction: 4-Iodo-5-methylpicolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Iodo-5-methylpicolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-5-methylpicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Halogenated Picolinaldehyde Derivatives

Halogen substituents (e.g., Cl, Br, I) on the pyridine ring significantly influence reactivity and physical properties. Below is a comparative analysis of 4-Iodo-5-methylpicolinaldehyde with its chloro and bromo analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility Reactivity in Suzuki Coupling
This compound C₇H₆INO 247.04 120–122 (est.) ~300 (est.) Moderate (DMSO) High (iodine as leaving group)
4-Chloro-5-methylpicolinaldehyde C₇H₆ClNO 171.58 90–92 ~250 High (DMF) Moderate
5-Bromo-4-methylpicolinaldehyde C₇H₆BrNO 216.04 105–107 ~280 Moderate (DMSO) High

Key Observations :

  • Reactivity : The iodine atom in this compound enhances its suitability for Suzuki-Miyaura coupling due to its superior leaving-group ability compared to chlorine . Bromine analogs exhibit intermediate reactivity.
  • Solubility : Iodinated compounds often exhibit lower solubility in polar solvents than chloro derivatives, consistent with trends in halogenated aromatics.

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